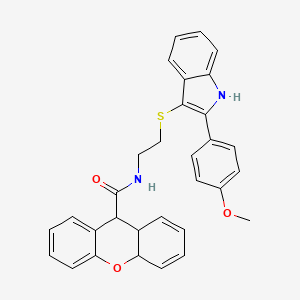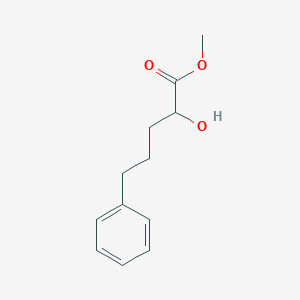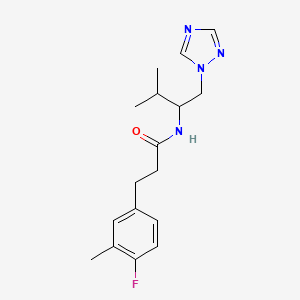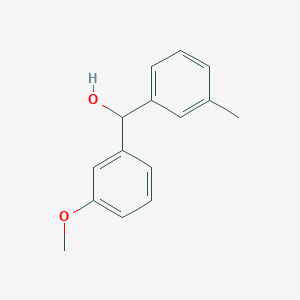
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-9,9a-dihydro-4aH-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned often contain several functional groups that can participate in various chemical reactions. For example, the methoxyphenyl and indol groups are common in many bioactive compounds .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. For instance, a method for producing 4-(2’-methoxyethyl) phenol involves brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, and then causing a methoxide-bromide exchange .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups. For example, the thioether and carboxamide groups in the compound you mentioned may undergo reactions with electrophiles and nucleophiles, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined using various experimental techniques .Scientific Research Applications
Dual Chemosensor Applications
A rhodamine-based compound similar in structure to the chemical acts as a dual chemosensor for Zn2+ and Al3+ ions, showing significant fluorescence intensity increases in the presence of these ions (Roy et al., 2019).
Synthesis and Antimicrobial Activity
Thiazoles and their fused derivatives, related to the compound , have been synthesized and shown antimicrobial activity against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Electrochemical and Electrochromic Properties
Research on polycarbazole derivatives, which share a similar structural framework, indicates varied electrochemical activities and fluorescent properties, with potential applications in electrochromic devices (Hu et al., 2013).
Corrosion Inhibition Efficiency
Compounds with a methoxyphenyl component have been studied for their efficiency in inhibiting corrosion on mild steel in acidic environments, demonstrating that molecular structure significantly influences corrosion inhibition efficiency (Djenane et al., 2019).
Synthesis of Fused Derivatives
The reactivity of compounds containing thiazole, similar to the query compound, has been explored to create various fused derivatives with diverse applications (Sherif et al., 1993).
Diabetes Drug Synthesis
The synthesis of β-Methyltryptophan ethyl ester, a compound structurally similar to the query compound, has been developed for the preparation of a diabetes drug, indicating potential pharmaceutical applications (Sawai et al., 2009).
Antimicrobial Activity and Docking Studies
Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, related to the query compound, have been synthesized and evaluated for antimicrobial activity, demonstrating potential applications in combating microbial infections (Spoorthy et al., 2021).
Fluorophores for Color-Tunable Applications
N-Ethoxycarbonylpyrene- and perylene thioamides, similar to the query compound, have been used in the synthesis of fluorescent dyes for color-tunable applications, indicating potential use in display technologies (Witalewska et al., 2019).
Synthesis of Antimicrobial and Antioxidant Agents
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, structurally related to the query compound, have been synthesized and shown notable antimicrobial and antioxidant activities, suggesting their potential as pharmaceutical agents (Raghavendra et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-9,9a-dihydro-4aH-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O3S/c1-35-21-16-14-20(15-17-21)29-30(22-8-2-5-11-25(22)33-29)37-19-18-32-31(34)28-23-9-3-6-12-26(23)36-27-13-7-4-10-24(27)28/h2-17,23,26,28,33H,18-19H2,1H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEERUBRIRYWHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4C5C=CC=CC5OC6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2641884.png)
![N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2641886.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2641889.png)
![4-Methyl-2-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2641891.png)


![2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641896.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2641897.png)


![N-(2-(6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2641903.png)